mmpL3-Dependent Activity in Phenotypic Screen
In a direct head-to-head phenotypic screen, C215 was tested alongside SQ109 and 161 other compounds against wild-type M. tuberculosis and a pooled population of 24 unique mmpL3 mutant strains. At 20 μM, C215 exhibited significantly reduced growth inhibition in the mmpL3 mutant pool relative to wild-type, confirming mmpL3-dependent activity [1]. This screen independently validated C215 as an MmpL3 inhibitor in a comparative assay context that also identified six novel MmpL3-targeting chemotypes [1].
| Evidence Dimension | Differential growth inhibition (mmpL3 mutant pool vs wild-type) |
|---|---|
| Target Compound Data | Reduced activity in mmpL3 mutant pool at 20 μM (confirmed MmpL3 inhibitor) |
| Comparator Or Baseline | SQ109 (positive control) – reduced activity in mmpL3 mutant pool; DMSO, RIF, BDQ, INH as controls |
| Quantified Difference | C215 identified as hit with ≥1.5× reduced activity in mutant background vs WT |
| Conditions | M. tuberculosis H37Rv; 24-strain mmpL3 mutant pool; 20 μM compound; 9-day incubation |
Why This Matters
Provides orthogonal target validation in a comparative screen context, enabling confident selection of C215 as an MmpL3-dependent probe for mechanistic studies where target specificity must be established alongside known comparators.
- [1] McNeil MB, Dennison D, Shelton C, Parish T. Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance. Antimicrob Agents Chemother. 2019;63(10):e00547-19. View Source
